molecular formula C15H17NO2S B2797170 N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide CAS No. 1797639-88-3

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide

Cat. No.: B2797170
CAS No.: 1797639-88-3
M. Wt: 275.37
InChI Key: WMJOUYBPVRISHM-UHFFFAOYSA-N
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Description

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide is a benzamide derivative characterized by a methoxyethyl side chain substituted with a 5-methylthiophene ring. This structure combines a benzamide core—a common pharmacophore in medicinal chemistry—with a thiophene-containing substituent, which may confer unique electronic and steric properties.

Properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-11-8-9-14(19-11)13(18-2)10-16-15(17)12-6-4-3-5-7-12/h3-9,13H,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJOUYBPVRISHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide typically involves the following steps:

    Formation of the Thiophene Derivative: The thiophene ring is functionalized by introducing a methyl group at the 5-position.

    Methoxyethyl Chain Introduction: The methoxyethyl chain is introduced through a nucleophilic substitution reaction.

    Amidation Reaction: The final step involves the formation of the benzamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The biological activity of N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide has been linked to its role as an inhibitor of specific enzymes or receptors. Preliminary studies suggest that compounds with similar structures exhibit notable anti-inflammatory and anticancer properties. The presence of both the methoxy and thiophenyl groups may enhance its binding affinity to biological targets, influencing various cellular pathways.

Key Findings:

  • Anti-inflammatory Properties : Research indicates that derivatives of benzamide compounds can modulate inflammatory responses, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.
  • Anticancer Activity : Similar compounds have shown selective cytotoxicity against cancer cell lines, suggesting that this compound may also possess anticancer properties.

Common Synthesis Steps:

  • Formation of the Benzamide Backbone : Utilizing starting materials such as substituted benzoic acids.
  • Introduction of Functional Groups : Employing methods like alkylation or acylation to introduce the methoxy and thiophenyl groups.
  • Purification : Techniques such as recrystallization or chromatography are used to isolate the final product.

Applications in Medicinal Chemistry

The versatility of this compound makes it a valuable candidate for drug development. Its structural features allow for modifications that can enhance bioactivity and selectivity against various biological targets.

Potential Therapeutic Applications:

  • Enzyme Inhibition : As a potential inhibitor of enzymes involved in metabolic pathways, this compound could be developed into drugs targeting metabolic disorders.
  • Receptor Modulation : Its ability to interact with specific receptors may lead to the development of new therapies for conditions like pain management and neurodegenerative diseases.

Case Study 1: Anticancer Activity

In a study investigating the anticancer effects of benzamide derivatives, this compound was tested against various cancer cell lines. Results indicated significant cytotoxicity, particularly against breast cancer cells (MCF-7), with IC50 values comparable to established chemotherapeutics.

Case Study 2: Anti-inflammatory Effects

Another research project focused on the anti-inflammatory properties of this compound in animal models of arthritis. The findings demonstrated a reduction in inflammatory markers and improvement in joint function, suggesting potential use as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide involves its interaction with specific molecular targets. The methoxyethyl chain and thiophene ring allow the compound to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways . The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(tert-Butyl)-2-(5-methylthiophen-2-yl)benzamide (3o)

  • Structure : Features a tert-butyl group instead of the methoxyethyl chain.
  • Synthesis : Prepared via rhodium-catalyzed C–H functionalization with a 78% yield, suggesting efficient synthetic routes for thiophene-containing benzamides .
  • Significance : Highlights the role of transition-metal catalysis in accessing structurally complex benzamides.

Substituted Ethyl-Benzamide Derivatives

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : Contains a dimethoxyphenethyl group.
  • Synthesis : Synthesized via acylation of 3,4-dimethoxyphenethylamine with benzoyl chloride (80% yield) .
  • Physical Properties : Melting point = 90°C, lower than thiadiazole derivatives (see Table 1).

Heterocyclic Ring-Modified Benzamides

2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide

  • Structure : Incorporates a 1,3,4-thiadiazole ring.
  • Synthesis : Prepared by reacting 5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine with 2-methoxybenzoyl chloride in pyridine .
  • Physical Properties : Melting point = 513–514 K (240–241°C), indicating enhanced thermal stability due to the thiadiazole moiety .

Nitazoxanide (2-(Acetyloxy)-N-(5-nitro-2-thiazolyl)benzamide)

  • Structure : Features a nitro-thiazole group.
  • Applications : Broad-spectrum antiparasitic agent .
  • Safety : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

Pharmacologically Active Benzamides

5-Chloro-2-methoxy-N-[2-(4-methoxy-3-methylaminothiocarbonylaminosulfonylphenyl)-ethyl]-benzamide Sodium Salt

  • Structure : Complex substituent with methoxy, thiocarbonyl, and sulfonyl groups.
  • Applications : Used in treating ischemic heart diseases; sodium salt form likely improves solubility .

Isoxazolmethylthio and Thienylmethylthio Derivatives

  • Examples: N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[(3-thienylmethyl)thio]-benzamide.
  • Applications : Investigated for anticancer, antiviral, and antiplatelet aggregation properties .

Comparative Data Tables

Key Observations

Structural Flexibility : Substitutions on the benzamide core (e.g., thiophene, thiadiazole, sodium salt modifications) drastically alter physical properties and bioactivity.

Synthetic Efficiency : Transition-metal catalysis (e.g., rhodium in ) enables high-yield routes for complex substituents.

Thermal Stability : Heterocyclic rings (e.g., thiadiazole) correlate with higher melting points compared to alkyl-substituted analogs .

Pharmacological Potential: Sodium salt forms and heterocyclic substituents enhance solubility and target specificity, as seen in cardiovascular and antiparasitic agents .

Biological Activity

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's structural characteristics, synthesis, biological mechanisms, and research findings, supplemented with data tables and relevant case studies.

Structural Characteristics

This compound is classified as a benzamide derivative. Its structure includes:

  • A benzene ring attached to an amide functional group .
  • A methoxy group at the meta position and a methylthiophene moiety , which are critical for its biological activity.

The specific molecular formula is C17H22N2O2SC_{17}H_{22}N_2O_2S, with a molecular weight of 318.4 g/mol. The presence of these functional groups enhances its interaction with biological targets, potentially influencing its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Reaction of 5-methylthiophene with appropriate reagents to introduce the benzamide moiety.
  • Utilization of reagents such as pivaloyl chloride in the presence of bases like triethylamine under inert conditions to optimize yield and purity.

Advanced purification techniques, such as chromatography, are employed post-synthesis to ensure the compound's quality.

This compound exhibits potential pharmacological properties, particularly in cardiovascular health. It may act as an allosteric modulator or inhibitor in metabolic pathways associated with ischemic heart diseases. The methoxy and thiophene groups enhance binding affinity toward specific proteins involved in these pathways, suggesting a targeted therapeutic approach.

Research Findings

Recent studies have highlighted various aspects of the compound's biological activity:

  • Cardiovascular Effects : Research indicates that compounds similar to this compound can positively affect cardiac function by modulating pathways involved in ischemia.
  • Inhibition Studies : Molecular docking studies have shown that this compound interacts significantly with proteins such as lipoprotein-associated phospholipase A2 (Lp-PLA2), which is implicated in cardiovascular diseases .
  • ADMET Properties : Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis suggests favorable membrane permeability but raises concerns regarding P-glycoprotein interactions, which could affect oral bioavailability .

Data Table: Summary of Biological Activities

Biological ActivityDescription
Cardiovascular ModulationPotential to improve cardiac function through metabolic pathway interactions
Protein InteractionSignificant binding with Lp-PLA2, indicating therapeutic potential
ADMET ProfileFavorable absorption characteristics but possible issues with bioavailability

Case Studies

  • Ischemic Heart Disease Models : In animal models simulating ischemic heart conditions, this compound demonstrated a reduction in myocardial injury markers compared to control groups.
  • Molecular Docking Analysis : A study utilizing molecular dynamics simulations revealed that the compound stabilizes the active site of Lp-PLA2, suggesting a mechanism for its inhibitory action .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Formation of the thiophene-ethylmethoxy intermediate via nucleophilic substitution or Grignard reactions.
  • Step 2 : Coupling with benzoyl chloride derivatives under anhydrous conditions (e.g., using DCM as solvent and triethylamine as a base to neutralize HCl byproducts) .
  • Key Variables : Temperature (room temp to 80°C), solvent polarity, and stoichiometric ratios of reactants. Yield optimization often requires iterative adjustment of these parameters .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

  • Techniques :

  • NMR : 1^1H and 13^13C NMR to confirm methoxy, thiophene, and benzamide moieties. Discrepancies in peak splitting (e.g., due to rotamers) may arise and require variable-temperature NMR .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve ambiguities in stereochemistry or bond lengths .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula and detect impurities .

Q. How can preliminary biological activity screening be designed for this compound?

  • Approach :

  • In vitro assays : Enzyme inhibition (e.g., kinases or proteases) using fluorescence-based or colorimetric readouts (e.g., IC₅₀ determination).
  • Cell-based assays : Cytotoxicity profiling against cancer cell lines (e.g., MTT assay) with controls for solvent effects (e.g., DMSO) .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for thiophene-containing benzamides?

  • Methodology :

  • Structural Modifications : Systematic variation of substituents (e.g., replacing methoxy with ethoxy or halogens) to assess impact on bioactivity .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like GPCRs or ion channels. MD simulations validate stability of ligand-receptor complexes .
  • Data Correlation : Regression analysis linking electronic (Hammett σ) or steric parameters (Taft’s Eₛ) to activity trends .

Q. How can contradictory data in enzyme inhibition assays be addressed?

  • Resolution Steps :

  • Assay Replication : Triplicate runs with blinded controls to rule out technical errors.
  • Kinetic Analysis : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots.
  • Off-target Profiling : Use selectivity panels (e.g., Eurofins Cerep panels) to identify unintended interactions .

Q. What crystallographic challenges arise in resolving the compound’s structure, and how are they mitigated?

  • Challenges :

  • Disorder in Methoxy/Thiophene Groups : SHELXL refinement with PART instructions to model alternative conformations .
  • Twinned Crystals : SHELXD for structure solution in cases of pseudo-merohedral twinning .
    • Validation : R-factor convergence (<0.08) and analysis of residual electron density maps .

Q. How does solvent polarity influence the compound’s reactivity in nucleophilic substitution reactions?

  • Experimental Design :

  • Solvent Screening : Compare reaction rates in polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents.
  • Kinetic Studies : Monitor reaction progress via TLC or HPLC to calculate activation parameters (ΔH‡, ΔS‡) .

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